1-(1,1-Diethyl-2-propynyl)-3-azetidinol phenylcarbamate (ester) hydrochloride
Description
Chemical Structure and Identifiers The compound 1-(1,1-Diethyl-2-propynyl)-3-azetidinol phenylcarbamate (ester) hydrochloride is a carbamate ester derivative featuring:
- An azetidine (4-membered nitrogen-containing ring) substituted with a diethylpropynyl group at the 1-position.
- A phenylcarbamate ester moiety at the 3-position of the azetidinol ring.
- A hydrochloride salt form, enhancing solubility and stability.
Synonyms and CAS Number
- Synonyms: Ethylcarbamic acid 1-(1,1-diethyl-2-propynyl)-3-azetidinyl ester hydrochloride; Carbamic acid, ethyl-, 1-(1,1-diethyl-2-propynyl)-3-azetidinyl ester, monohydrochloride .
- CAS No.: 60752-83-2 .
Properties
CAS No. |
60752-94-5 |
|---|---|
Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-phenylcarbamate;chloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-4-17(5-2,6-3)19-12-15(13-19)21-16(20)18-14-10-8-7-9-11-14;/h1,7-11,15H,5-6,12-13H2,2-3H3,(H,18,20);1H |
InChI Key |
ZSJIQGGOERQXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparison
Functional Group and Pharmacological Implications
The phenylcarbamate group in the target compound may confer resistance to enzymatic degradation .
In contrast, piperazine derivatives (6-membered) offer conformational flexibility, as seen in historical anesthetics .
Substituent Effects: The diethylpropynyl group in the target compound introduces steric bulk and electron-withdrawing properties, which may alter solubility and metabolic pathways. Comparatively, the dimethylaminoethyl group in 105601-13-6 enhances hydrophilicity and ionic interactions .
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